molecular formula C15H19NO2 B8309478 Tert-butyl (1-phenylbut-3-yn-1-yl)carbamate

Tert-butyl (1-phenylbut-3-yn-1-yl)carbamate

Cat. No.: B8309478
M. Wt: 245.32 g/mol
InChI Key: MBOWKSVUFVQGPQ-UHFFFAOYSA-N
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Description

Tert-butyl (1-phenylbut-3-yn-1-yl)carbamate is an organic compound with the molecular formula C15H21NO2 It is a carbamate derivative, which means it contains a carbamate group (-NHCOO-) attached to a tert-butyl group and a phenylbut-3-ynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-phenylbut-3-ynylcarbamate typically involves the reaction of tert-butyl carbamate with 1-phenylbut-3-ynyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

While specific industrial production methods for tert-butyl 1-phenylbut-3-ynylcarbamate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-phenylbut-3-yn-1-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The phenylbut-3-ynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are used.

    Substitution: Nucleophiles like sodium azide (NaN) or thiols (R-SH) can be used under mild conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenylbut-3-ynyl group.

    Reduction: Amines and alcohols.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Tert-butyl (1-phenylbut-3-yn-1-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 1-phenylbut-3-ynylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, including those involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl but-3-yn-1-ylcarbamate
  • Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

Uniqueness

The presence of both a phenyl and a but-3-ynyl group allows for diverse chemical transformations and interactions with biological targets .

Properties

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

tert-butyl N-(1-phenylbut-3-ynyl)carbamate

InChI

InChI=1S/C15H19NO2/c1-5-9-13(12-10-7-6-8-11-12)16-14(17)18-15(2,3)4/h1,6-8,10-11,13H,9H2,2-4H3,(H,16,17)

InChI Key

MBOWKSVUFVQGPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC#C)C1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To the solution of 1.2 g of tert-butyl 3-oxo-1-phenylpropylcarbamate (Formula 12) and 1.38 g of dimethyl 1-diazo-2-oxopropylphosphonate (Formula 15) in 60 mL of methanol at 0° C. was added 1.32 g of potassium carbonate. The mixture was stirred at room temperature for 16 hours then quenched with saturated ammonium chloride solution and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over sodium sulfate and concentrated. Column chromatography (5% ethyl acetate/hexane) gave 1.03 g (87%) of tert-butyl 1-phenylbut-3-ynylcarbamate (Formula 16) as a white solid. 1H NMR (300 MHz, CDCl3) δ 1.43 (s, 9H), 1.98-2.00 (m, 1H), 2.6-2.8 (m, 2H), 4.88 (br, 1H), 5.16 (br, 1H), 7.23-7.37 (m, 5H).
Quantity
1.2 g
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reactant
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0 (± 1) mol
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reactant
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1.38 g
Type
reactant
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0 (± 1) mol
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reactant
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1.32 g
Type
reactant
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Quantity
60 mL
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solvent
Reaction Step One

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